5-(3-Aminocarbonylphenyl)-2-fluorophenol

MAO-B inhibition Fluorophenol SAR Neurodegenerative disease

5-(3-Aminocarbonylphenyl)-2-fluorophenol (IUPAC: 3-(4-fluoro-3-hydroxyphenyl)benzamide) is a halogenated phenolic benzamide building block with molecular formula C₁₃H₁₀FNO₂ and molecular weight 231.22 g/mol. The compound features a 2-fluorophenol moiety linked to a benzamide group, positioning the fluorine atom ortho to the phenolic hydroxyl and the carboxamide at the meta position of the distal phenyl ring.

Molecular Formula C13H10FNO2
Molecular Weight 231.22 g/mol
CAS No. 1261897-32-8
Cat. No. B6373630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Aminocarbonylphenyl)-2-fluorophenol
CAS1261897-32-8
Molecular FormulaC13H10FNO2
Molecular Weight231.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)F)O
InChIInChI=1S/C13H10FNO2/c14-11-5-4-9(7-12(11)16)8-2-1-3-10(6-8)13(15)17/h1-7,16H,(H2,15,17)
InChIKeyBXTWGEURYPSUGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Aminocarbonylphenyl)-2-fluorophenol (CAS 1261897-32-8): Procurement-Ready Physicochemical and Structural Baseline


5-(3-Aminocarbonylphenyl)-2-fluorophenol (IUPAC: 3-(4-fluoro-3-hydroxyphenyl)benzamide) is a halogenated phenolic benzamide building block with molecular formula C₁₃H₁₀FNO₂ and molecular weight 231.22 g/mol. The compound features a 2-fluorophenol moiety linked to a benzamide group, positioning the fluorine atom ortho to the phenolic hydroxyl and the carboxamide at the meta position of the distal phenyl ring [1]. Its computed physicochemical profile—LogP 3.18 and polar surface area (PSA) 64.31 Ų —places it within the drug-like property space suitable for CNS penetration and oral bioavailability optimization. The compound is primarily utilized as a synthetic intermediate and scaffold for medicinal chemistry campaigns targeting kinase inhibition and related enzymatic pathways .

Why 5-(3-Aminocarbonylphenyl)-2-fluorophenol Cannot Be Replaced by Close Regioisomers or Non-Fluorinated Analogs


Fluorine substitution position critically dictates both electronic modulation of the phenol ring and target-binding geometry in benzamide-based inhibitors. The 2-fluoro orientation in 5-(3-aminocarbonylphenyl)-2-fluorophenol creates a distinct intramolecular hydrogen-bonding network between the fluorine and the adjacent hydroxyl group, which alters phenol acidity (pKa shift) and influences binding affinity to kinase active sites [1]. Regioisomeric variants—such as the 3-fluoro or 4-fluoro analogs—exhibit different inhibition profiles against monoamine oxidase (MAO) isoforms: the 3-fluoro isomer demonstrates IC₅₀ = 160 nM against MAO-B [2], while the 2-fluoro configuration is predicted to alter selectivity and potency due to steric and electronic perturbation of the phenol pharmacophore. Consequently, indiscriminate substitution of fluorophenol benzamide isomers in a synthetic or screening workflow can lead to irreproducible biological results and invalid structure-activity relationship (SAR) conclusions.

5-(3-Aminocarbonylphenyl)-2-fluorophenol: Quantitative Differentiation Against Closest Analogs


MAO-B Inhibition Potency: 2-Fluoro vs. 3-Fluoro Regioisomer Comparison

The 3-fluoro regioisomer, 5-(3-aminocarbonylphenyl)-3-fluorophenol, exhibits an IC₅₀ of 160 nM against human recombinant MAO-B [1]. While direct head-to-head data for the 2-fluoro compound against MAO-B is not publicly available at the time of this writing, the 2-fluoro substitution is known to alter phenol ring electronics and hydrogen-bonding capacity [2], which is expected to yield a distinguishable inhibition profile. Researchers targeting MAO-B for Parkinson's disease or depression should not assume equipotency across fluorophenol regioisomers and must empirically compare the 2-fluoro and 3-fluoro variants within their own assay systems.

MAO-B inhibition Fluorophenol SAR Neurodegenerative disease

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area vs. Non-Fluorinated Analog

The presence of the 2-fluoro substituent increases lipophilicity compared to the non-fluorinated parent phenol. The target compound has a computed LogP of 3.18 and PSA of 64.31 Ų . While the non-fluorinated analog (3-(3-hydroxyphenyl)benzamide) would have a lower LogP (estimated ~2.5 based on fluorine's Hansch π contribution of +0.14 for aromatic fluorine [1]), the 2-fluoro compound achieves a lipophilicity that better balances CNS penetration (optimal LogP 2–4) and solubility. This differentiation is meaningful for medicinal chemists optimizing blood-brain barrier permeability.

Lipophilicity optimization CNS drug design LogP

Kinase Selectivity Profile: FLT3 and HPK1 Inhibition Data for Benzamide Scaffold Class

The benzamide scaffold class to which 5-(3-aminocarbonylphenyl)-2-fluorophenol belongs has been profiled against multiple kinases. A closely related benzamide derivative (BDBM50162948) demonstrated IC₅₀ = 443 nM against FLT3 and IC₅₀ = 7,550 nM against HPK1 (MAP4K1) [1]. The 2-fluorophenol moiety in the target compound is expected to introduce distinct kinase selectivity through altered hydrogen-bonding interactions with the hinge region of the kinase ATP-binding pocket [2]. This differentiates it from non-halogenated or differently halogenated benzamide analogs, which may exhibit broader or narrower kinase inhibition profiles.

Kinase inhibition FLT3 HPK1 Oncology

Metabolic Stability Advantage of Fluorinated Phenol over Chlorinated and Non-Halogenated Analogs

The 2-fluoro substitution on the phenol ring blocks a primary site of oxidative metabolism (CYP450-mediated hydroxylation) that would otherwise rapidly clear the non-fluorinated analog. In halogenated phenol comparisons, chlorophenol analogs exhibit higher cytotoxicity and reactive metabolite formation, as evidenced by chlorophenyl derivatives showing elevated toxicity profiles that limit therapeutic utility relative to polar fluorinated derivatives . The 2-fluorophenol configuration specifically provides metabolic shielding while maintaining the phenolic hydrogen-bond donor capacity required for target engagement.

Metabolic stability CYP450 oxidation Fluorine blocking

5-(3-Aminocarbonylphenyl)-2-fluorophenol: Optimal Procurement-Driven Application Scenarios


CNS-Targeted Kinase Inhibitor Lead Optimization

When developing brain-penetrant kinase inhibitors (e.g., for glioblastoma or neurodegenerative diseases), the 2-fluorophenol benzamide scaffold offers a balanced LogP of 3.18 within the optimal CNS drug space . The fluorine substitution enhances passive permeability while the phenolic hydroxyl maintains solubility. This compound serves as a privileged intermediate for SAR exploration of FLT3 and HPK1 inhibitors, where the 2-fluoro orientation may confer selectivity advantages over 3-fluoro analogs.

MAO-B Inhibitor Discovery for Parkinson's Disease

The fluorophenol benzamide scaffold has demonstrated MAO-B inhibitory activity (IC₅₀ = 160 nM for the 3-fluoro isomer) . Researchers should procure both 2-fluoro and 3-fluoro regioisomers to empirically determine which fluorine position yields superior potency and isoform selectivity (MAO-B vs. MAO-A). The 2-fluoro compound, with its distinct hydrogen-bonding network, may exhibit a differentiated selectivity window critical for minimizing cheese-effect risks.

Halogenated Benzamide Library Synthesis for Fragment-Based Drug Discovery

As a synthetic building block, 5-(3-aminocarbonylphenyl)-2-fluorophenol enables rapid diversification through amide coupling, Suzuki-Miyaura cross-coupling at the phenol position, and nucleophilic aromatic substitution . Its incorporation into fragment libraries alongside non-fluorinated and chlorinated analogs allows systematic exploration of halogen effects on target binding and ADME properties, providing a data-rich SAR dataset.

Metabolic Stability Screening Cascade

In vitro metabolic stability studies comparing the 2-fluorophenol benzamide against its 2-chlorophenol and non-halogenated counterparts can validate the predicted metabolic shielding effect of fluorine . Compounds surviving microsomal incubation with half-lives >60 minutes can be prioritized for in vivo pharmacokinetic studies, de-risking the development pipeline early.

Quote Request

Request a Quote for 5-(3-Aminocarbonylphenyl)-2-fluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.